N~2~-(2-fluorophenyl)-N~4~-(3-fluorophenyl)-5-nitropyrimidine-2,4,6-triamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N2-(2-Fluorophenyl)-N4-(3-Fluorophenyl)-5-Nitropyrimidine-2,4,6-Triamine is a complex organic compound characterized by the presence of fluorine atoms and a nitro group attached to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(2-Fluorophenyl)-N4-(3-Fluorophenyl)-5-Nitropyrimidine-2,4,6-Triamine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of aryl halides with boronic acids in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules like N2-(2-Fluorophenyl)-N4-(3-Fluorophenyl)-5-Nitropyrimidine-2,4,6-Triamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N2-(2-Fluorophenyl)-N4-(3-Fluorophenyl)-5-Nitropyrimidine-2,4,6-Triamine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form corresponding amines.
Substitution: The fluorine atoms can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and nucleophiles such as amines or thiols for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and the use of appropriate solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields amine derivatives, while nucleophilic substitution can lead to a variety of substituted pyrimidine compounds.
Scientific Research Applications
N2-(2-Fluorophenyl)-N4-(3-Fluorophenyl)-5-Nitropyrimidine-2,4,6-Triamine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in targeting specific biological pathways.
Industry: The compound’s properties make it useful in developing new materials and chemical processes.
Mechanism of Action
The mechanism of action of N2-(2-Fluorophenyl)-N4-(3-Fluorophenyl)-5-Nitropyrimidine-2,4,6-Triamine involves its interaction with specific molecular targets. The fluorine atoms and nitro group play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-N-(2-Fluorophenyl)benzamide
- 2-Iodo-N-(4-Bromophenyl)benzamide
- N-(2,4-Difluorophenyl)-2-Fluorobenzamide
Uniqueness
N2-(2-Fluorophenyl)-N4-(3-Fluorophenyl)-5-Nitropyrimidine-2,4,6-Triamine is unique due to the presence of both fluorine atoms and a nitro group on the pyrimidine ring. This combination of functional groups imparts distinct chemical properties, such as increased reactivity and potential for diverse chemical transformations. Additionally, the compound’s structure allows for specific interactions with biological targets, making it valuable for research in medicinal chemistry and drug development.
Properties
Molecular Formula |
C16H12F2N6O2 |
---|---|
Molecular Weight |
358.30 g/mol |
IUPAC Name |
2-N-(2-fluorophenyl)-4-N-(3-fluorophenyl)-5-nitropyrimidine-2,4,6-triamine |
InChI |
InChI=1S/C16H12F2N6O2/c17-9-4-3-5-10(8-9)20-15-13(24(25)26)14(19)22-16(23-15)21-12-7-2-1-6-11(12)18/h1-8H,(H4,19,20,21,22,23) |
InChI Key |
HXASEBYSUZCOID-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NC2=NC(=C(C(=N2)NC3=CC(=CC=C3)F)[N+](=O)[O-])N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.